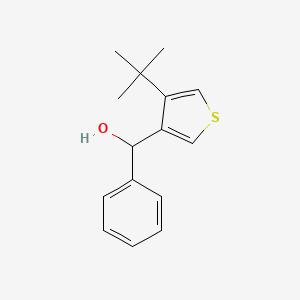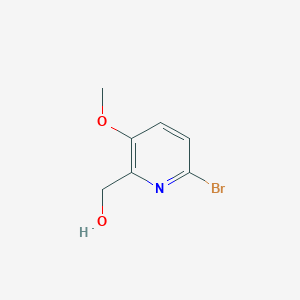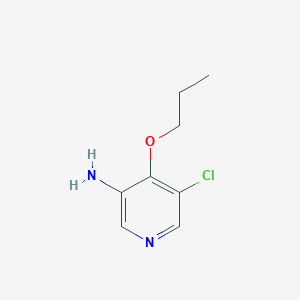![molecular formula C14H22BNO3 B13083541 {3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B13083541.png)
{3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid is an organoboron compound with the molecular formula C14H22BNO3. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid typically involves the reaction of phenylboronic acid with 2-(azepan-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
{3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols.
Reduction: It can be reduced to form boronic esters.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include phenols, boronic esters, and various substituted aromatic compounds .
Scientific Research Applications
{3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex. The palladium catalyst facilitates the transfer of the boronic acid group to the organic halide, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide substrate .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the azepan-1-yl group.
2-(Azepan-1-yl)ethanol: Contains the azepan-1-yl group but lacks the boronic acid moiety.
Uniqueness
{3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid is unique due to the presence of both the azepan-1-yl group and the boronic acid moiety, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Properties
Molecular Formula |
C14H22BNO3 |
|---|---|
Molecular Weight |
263.14 g/mol |
IUPAC Name |
[3-[2-(azepan-1-yl)ethoxy]phenyl]boronic acid |
InChI |
InChI=1S/C14H22BNO3/c17-15(18)13-6-5-7-14(12-13)19-11-10-16-8-3-1-2-4-9-16/h5-7,12,17-18H,1-4,8-11H2 |
InChI Key |
QMLGXJYGNFBFEY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN2CCCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-(tert-Butoxycarbonyl)-5,6-dihydro-4H-spiro[benzo[b]thiophene-7,4'-piperidine]-2-carboxylic acid](/img/structure/B13083469.png)
![5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13083472.png)
![1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13083476.png)


![3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13083490.png)
![[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid](/img/structure/B13083503.png)




![2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B13083518.png)

